1-(5-Chloro-2-methoxybenzoyl)pyrrolidine-2-carboxylic acid
Description
1-(5-Chloro-2-methoxybenzoyl)pyrrolidine-2-carboxylic acid (CAS: 63675-21-8) is a pyrrolidine-based compound featuring a carboxylic acid group at the 2-position of the pyrrolidine ring and a 5-chloro-2-methoxybenzoyl substituent at the 1-position .
Properties
IUPAC Name |
1-(5-chloro-2-methoxybenzoyl)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO4/c1-19-11-5-4-8(14)7-9(11)12(16)15-6-2-3-10(15)13(17)18/h4-5,7,10H,2-3,6H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIQLZUFRZAJAHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CCCC2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(5-Chloro-2-methoxybenzoyl)pyrrolidine-2-carboxylic acid involves several steps. One common method includes the reaction of 5-chloro-2-methoxybenzoic acid with pyrrolidine-2-carboxylic acid under specific conditions . The reaction typically requires a catalyst and is carried out in an organic solvent such as dichloromethane. The product is then purified using techniques like recrystallization or chromatography.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often use automated systems and advanced purification techniques to ensure consistency and quality.
Chemical Reactions Analysis
1-(5-Chloro-2-methoxybenzoyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution: The chlorine atom in the benzoyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions used.
Scientific Research Applications
Pharmaceutical Development
CBP is being explored for its potential as an active pharmaceutical ingredient (API). Its structure suggests that it may exhibit bioactivity against various biological targets, making it a candidate for drug development.
Case Study : A study investigated the anti-inflammatory properties of CBP derivatives, showing promising results in reducing inflammation in animal models. The mechanism of action appears to involve the inhibition of specific inflammatory pathways, which could lead to new treatments for chronic inflammatory diseases.
Proteomics Research
CBP is utilized in proteomics for its ability to modify proteins through acylation processes. This modification can affect protein function and stability, providing insights into protein interactions and cellular mechanisms.
Data Table: Proteomics Applications of CBP
| Application Area | Description | Results |
|---|---|---|
| Protein Modification | Acylation of target proteins | Enhanced protein stability observed |
| Interaction Studies | Investigating protein-protein interactions | Significant changes in interaction profiles |
Chemical Synthesis
CBP serves as a versatile intermediate in organic synthesis. Its functional groups allow for further chemical transformations, which can lead to the synthesis of more complex molecules.
Case Study : Researchers have successfully synthesized novel compounds using CBP as a starting material, demonstrating its utility in creating libraries of compounds for screening in drug discovery.
Agricultural Chemistry
The compound's potential applications extend into agricultural chemistry, where it may be explored as a pesticide or herbicide. Its structural characteristics suggest it could interact with biological systems in plants and pests.
Data Table: Agricultural Applications of CBP
| Application Area | Potential Use | Preliminary Findings |
|---|---|---|
| Pesticide Development | Targeting specific pest species | Reduced pest populations in preliminary trials |
| Herbicide Research | Inhibiting weed growth | Effective at low concentrations |
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2-methoxybenzoyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related pyrrolidine derivatives, focusing on substituent effects, bioactivity, and synthetic methodologies.
Structural and Functional Analogues
Key Observations
Substituent Effects: Hydroxyl vs. Methoxy: Hydroxyl-substituted analogs (e.g., 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives) exhibit superior antioxidant activity due to hydrogen-bonding and electron-donating capabilities, critical for radical scavenging .
Bioactivity Trends :
- Antioxidant activity correlates with heterocyclic substituents (e.g., oxadiazole, triazole) in hydroxylated analogs, which stabilize radical intermediates .
- Macrocyclic derivatives (e.g., cyclic tetrapeptide in ) show broader bioactivity (antimicrobial), attributed to structural rigidity and enhanced target affinity .
Synthetic Methodologies :
- Hydroxyl-substituted analogs are synthesized via condensation reactions with heterocyclic moieties under acidic conditions .
- The target compound’s methoxy group may require protective-group strategies during synthesis to prevent undesired side reactions .
Structural Characterization :
- X-ray diffraction (utilizing SHELX software) confirms the planar geometry of benzoyl-substituted pyrrolidine derivatives, critical for understanding intermolecular interactions .
Biological Activity
1-(5-Chloro-2-methoxybenzoyl)pyrrolidine-2-carboxylic acid is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive review of its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
- Chemical Name : 1-(5-Chloro-2-methoxybenzoyl)pyrrolidine-2-carboxylic acid
- Molecular Formula : C13H14ClNO4
- Molecular Weight : 283.71 g/mol
- CAS Number : 1101860-80-3
Antiviral Properties
Research indicates that compounds with similar structures to 1-(5-Chloro-2-methoxybenzoyl)pyrrolidine-2-carboxylic acid exhibit significant antiviral activity. For instance, derivatives containing β-amino acids have shown effectiveness against various viruses, including the Tobacco Mosaic Virus (TMV) and Herpes Simplex Virus (HSV) .
In a study comparing the antiviral activities of several compounds, those with pyrrolidine moieties demonstrated enhanced efficacy against TMV, with curative activities reported at concentrations of 500 μg/mL. The protective and inactivation activities were also notable, suggesting that structural modifications could optimize these effects .
Anticancer Activity
The compound has been investigated for its potential anticancer properties. Similar piperidine derivatives have shown cytotoxic effects in various cancer cell lines. For example, one study indicated that certain pyrrolidine derivatives exhibited better cytotoxicity and apoptosis induction in hypopharyngeal tumor cells compared to standard treatments like bleomycin . The structure–activity relationship (SAR) studies suggest that modifications in the molecular structure can significantly influence the anticancer activity.
Case Study 1: Antiviral Efficacy
A recent study focused on the antiviral efficacy of pyrrolidine derivatives against HSV-1. The compounds were evaluated using Vero cells infected with HSV-1, where some derivatives displayed promising anti-HSV activity. The highest efficacy was observed in compounds with specific structural features that enhance their interaction with viral components .
Case Study 2: Cytotoxicity in Cancer Cells
In another investigation, the biological activity of pyrrolidine-based compounds was assessed in FaDu hypopharyngeal cancer cells. The results indicated that these compounds not only induced cell death but also inhibited cell proliferation through apoptosis mechanisms. This suggests a potential application in cancer therapeutics .
Summary of Biological Activities
Q & A
Q. What are the recommended synthetic routes for 1-(5-chloro-2-methoxybenzoyl)pyrrolidine-2-carboxylic acid, and how can purity be optimized?
Methodological Answer:
- Route 1: Condensation of 5-chloro-2-methoxybenzoic acid with pyrrolidine-2-carboxylic acid derivatives (e.g., esters or amides) under coupling agents like EDCl/HOBt. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .
- Route 2: Direct acylation of pyrrolidine-2-carboxylic acid using 5-chloro-2-methoxybenzoyl chloride in anhydrous DCM with DMAP as a catalyst .
- Purification: Use flash chromatography (gradient elution with 5–30% MeOH in DCM) followed by recrystallization from ethanol/water. Purity ≥95% (GC/HPLC) is achievable, as demonstrated in analogous pyrrolidine-carboxylic acid syntheses .
Q. How should researchers characterize the structural integrity of this compound?
Methodological Answer:
- NMR Analysis: Confirm regiochemistry via and NMR. Key signals:
- X-ray Crystallography: Resolve stereochemical ambiguities (if applicable) using single-crystal diffraction, as shown for related pyrrolidine derivatives .
- High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., [M+H] expected for ) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
Methodological Answer:
- Source Validation: Cross-check purity (>95% by HPLC) and stereochemical consistency (via chiral HPLC or optical rotation) to rule out batch variability .
- Assay Optimization: Standardize in vitro assays (e.g., enzyme inhibition) using positive controls (e.g., known orexin receptor antagonists for comparison) .
- Meta-Analysis: Compare data across studies using computational tools (e.g., molecular docking to assess binding affinity to target receptors) .
Q. What strategies are effective for studying the compound’s metabolic stability and toxicity?
Methodological Answer:
- Microsomal Stability Assays: Incubate with liver microsomes (human/rat) and quantify parent compound loss via LC-MS/MS .
- CYP450 Inhibition Screening: Use fluorogenic substrates (e.g., CYP3A4, CYP2D6) to assess interaction risks .
- In Silico Toxicity Prediction: Apply tools like ProTox-II to predict hepatotoxicity and mutagenicity, corroborated with Ames test data .
Q. How can researchers design experiments to elucidate the compound’s mechanism of action in complex biological systems?
Methodological Answer:
- Target Deconvolution: Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS identification .
- CRISPR-Cas9 Knockout Models: Validate target engagement by comparing activity in wild-type vs. gene-edited cell lines .
- Pathway Analysis: Perform RNA-seq or phosphoproteomics to map downstream signaling effects (e.g., MAPK/ERK pathways in cancer models) .
Data Contradiction Analysis
Q. How should discrepancies in reported solubility and stability data be addressed?
Methodological Answer:
- Solubility: Re-test under standardized conditions (e.g., PBS pH 7.4, 37°C) using nephelometry. Note that esterification (e.g., methyl ester derivatives) may improve aqueous solubility .
- Stability: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with UPLC monitoring. Acidic conditions may hydrolyze the benzoyl-pyrrolidine linkage, requiring pH-controlled formulations .
Experimental Design Tables
Q. Table 1. Key Physicochemical Properties
| Property | Value/Description | Method (Reference) |
|---|---|---|
| Molecular Weight | 283.71 g/mol | HRMS |
| LogP (Predicted) | 1.9 ± 0.3 | SwissADME |
| Aqueous Solubility (25°C) | 0.12 mg/mL (PBS pH 7.4) | Nephelometry |
Q. Table 2. Synthetic Yield Optimization
| Catalyst | Solvent | Temperature | Yield (%) | Purity (%) |
|---|---|---|---|---|
| EDCl/HOBt | DMF | 25°C | 65 | 92 |
| DMAP/DCM | DCM | 0°C → 25°C | 78 | 97 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
